3,4-O-Isopropylidene-D-mannitol

概要

説明

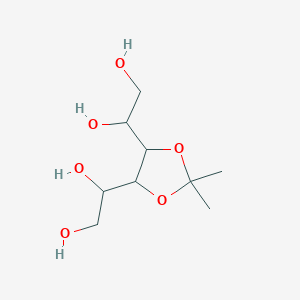

3,4-O-Isopropylidene-D-mannitol is a chemical compound with the molecular formula C9H18O6 and a molecular weight of 222.24 g/mol . It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at positions 3 and 4 of the mannitol molecule . This compound is often used in organic synthesis and as a biochemical reagent in various research fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Isopropylidene-D-mannitol typically involves the reaction of D-mannitol with acetone in the presence of an acid catalyst such as zinc chloride . The reaction proceeds through the formation of a cyclic acetal, protecting the hydroxyl groups at positions 3 and 4. The reaction conditions usually involve refluxing the mixture for several hours to achieve a high yield .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .

化学反応の分析

Types of Reactions: 3,4-O-Isopropylidene-D-mannitol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to D-mannitol.

Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields D-mannitol.

Substitution: Results in various derivatives depending on the substituent introduced.

科学的研究の応用

3,4-O-Isopropylidene-D-mannitol has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

Biology: Serves as a biochemical reagent in enzymatic studies and metabolic research.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals

作用機序

The mechanism of action of 3,4-O-Isopropylidene-D-mannitol primarily involves its role as a protecting group. By forming a cyclic acetal, it protects the hydroxyl groups of D-mannitol from unwanted reactions during synthetic processes. This allows for selective reactions at other positions on the molecule. The isopropylidene group can be removed under acidic conditions, regenerating the free hydroxyl groups .

類似化合物との比較

- 1,2:5,6-Di-O-isopropylidene-D-mannitol

- 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

- 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Comparison: 3,4-O-Isopropylidene-D-mannitol is unique in its specific protection of the 3 and 4 positions of D-mannitol, whereas other similar compounds protect different positions or multiple positions simultaneously. This specificity allows for selective synthetic applications and makes it a valuable tool in organic synthesis .

生物活性

3,4-O-Isopropylidene-D-mannitol is a derivative of D-mannitol, a sugar alcohol that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Cell Cycle Regulation : Research indicates that this compound influences cell cycle progression and apoptosis pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Neuronal Signaling : The compound interacts with various neuronal signaling pathways, including those involving neurotransmitter receptors such as the 5-HT receptor and adrenergic receptors. This suggests potential applications in treating neurological disorders .

- Drug Delivery Systems : Its hydrophilic nature makes it suitable for use in drug delivery systems, particularly for sustained release formulations in the gastrointestinal tract. Polyurethanes derived from this compound have demonstrated effective modulation of glutathione responses, enhancing drug bioavailability .

Biological Activity Summary Table

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of oxidative stress-induced neurodegeneration. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function compared to controls.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as an adjunct therapy in cancer treatment.

Case Study 3: Drug Delivery Applications

Research on polyurethane formulations incorporating this compound showed promising results for sustained drug release in gastrointestinal applications. The study indicated that these materials could modulate drug release rates based on pH conditions, making them suitable for targeted therapies .

特性

IUPAC Name |

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMFYACDCWMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960299 | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-84-4 | |

| Record name | NSC121512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4-O-Isopropylidene-D-mannitol in polymer synthesis?

A1: this compound serves as a crucial starting material for synthesizing unique polymers. For instance, it can be converted into monomers like 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol, which undergoes anionic cyclopolymerization to yield (1→6)-2,5-anhydro-d-glucitol, a novel polymeric carbohydrate. [] This polymer exhibits interesting properties, including metal cation-binding selectivity. [] Additionally, the compound can be transformed into bis(ethylene carbonate) monomers, leading to the creation of polyurethanes with pendant hydroxy groups when reacted with diamines. []

Q2: How does the isopropylidene group in this compound influence polymer properties?

A2: The isopropylidene group in this compound plays a significant role in dictating the final polymer's characteristics. Studies on its cationic cyclopolymerization revealed that the bulky isopropylidene group restricts free rotation between carbons at the 3,4-positions. [] This steric hindrance leads to polymers with both cyclic and acyclic units, impacting properties like cation-binding ability. [] In contrast, polymers synthesized from the 3,4-di-O-ethyl derivative, lacking the rigid isopropylidene group, predominantly consist of cyclic units and demonstrate different cation-binding behaviors. [, ]

Q3: What are the advantages of using this compound as a starting material for cyclic carbonate synthesis?

A3: this compound presents a straightforward route to cyclic carbonates via transesterification with ethylene carbonate. [] This method offers a good yield and serves as a valuable alternative to traditional methods. The resulting cyclic carbonates are versatile intermediates for various applications, including polymer synthesis.

Q4: Are there alternative synthetic routes to obtain compounds related to this compound?

A4: Yes, alternative synthetic strategies exist for obtaining similar compounds. For instance, 1-O-methyl-D-mannitol, a related compound, can be synthesized by treating 1,2-anhydro-3,4:5,6-di-O-isopropylidene-D-mannitol with sodium methoxide. [] This highlights the versatility of the isopropylidene protecting group in carbohydrate chemistry and its utility in achieving regioselective modifications.

Q5: Beyond polymer chemistry, what other research areas utilize this compound?

A5: The applications of this compound extend beyond polymer science. Its use as a starting material for synthesizing stereoregular AABB-type polyamides showcases its potential in developing new materials with tailored properties, like water affinity. [] Further research exploring its use in different reactions and as a building block for diverse molecules could unlock new possibilities in material science, organic synthesis, and other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。